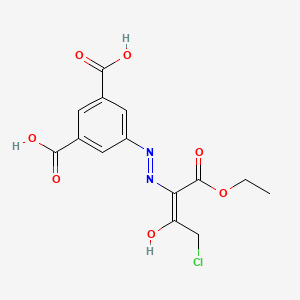
1-Phenethyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-1,2,3,6-tetrahydropyridine is a chemical compound with the CAS Number: 92039-54-8 and a molecular weight of 187.28 . It undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures .
Synthesis Analysis
The synthesis of 1-Phenethyl-1,2,3,6-tetrahydropyridine involves transformations of 1,2,3,6-tetrahydropyridine derivatives . The starting 1,2,3,6-tetrahydropyridines were obtained via the reduction of 1-phenethylpyridinium bromides, which were obtained by standard quaternization reactions of pyridine and its analogs with phenethyl bromide .Molecular Structure Analysis
The molecular structure of 1-Phenethyl-1,2,3,6-tetrahydropyridine is represented by the linear formula C13H17N . The structures of the obtained compounds were confirmed by a set of spectral analysis methods .Chemical Reactions Analysis
1-Phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .Physical And Chemical Properties Analysis
1-Phenethyl-1,2,3,6-tetrahydropyridine has a molecular weight of 187.28 .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have used 1-PETHP as a precursor to synthesize benzomorphan analogs. Through a Friedel–Crafts reaction catalyzed by trifluoromethanesulfonic acid (TfOH), 1-PETHP transforms into benzomorphan-like structures. These analogs may offer improved pharmacological profiles compared to traditional opiates .
- Application : Studies have investigated the neuroprotective effects of natural compounds like Schisandra chinensis (a medicinal plant) against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). 1-PETHP, as a related compound, might also exhibit neuroprotective properties .
- Application : Researchers explore 1-PETHP’s structural isomers (e.g., 1,2,3,6-tetrahydropyridine) as potential scaffolds for novel drug candidates. Their presence in natural products and synthetic pharmaceutical agents makes them promising targets for medicinal chemistry .
- Application : By using TfOH, chemists can introduce new functional groups into 1-PETHP or its derivatives. This approach expands the compound’s synthetic versatility and potential applications .
- Application : The direction of this reaction depends on the substituent’s position relative to the multiple bond in tetrahydropyridine. The resulting azatricyclic structures offer diverse chemical motifs for further exploration .
Benzomorphan Analog Synthesis
Neuroprotective Effects
Heterocyclic Moiety in Drug Design
Functional Group Introduction
Azatricyclic Structures
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds are known to interact with various receptors and enzymes in the central nervous system .
Mode of Action
1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Biochemical Pathways
Related compounds are known to affect various biochemical pathways, including those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Result of Action
Related compounds are known to cause various effects, including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Action Environment
The reaction of 1-phenethyl-1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic acid suggests that the chemical environment can significantly influence the compound’s reactions .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFSFSYIFVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1,2,3,6-tetrahydropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715496.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)



![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)


